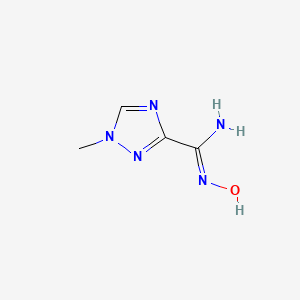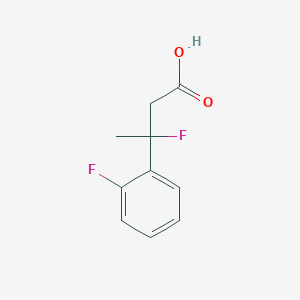
3-Fluoro-3-(2-fluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(2-fluorophenyl)butanoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a precursor compound, such as 3-(2-fluorophenyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-3-(2-fluorophenyl)butanone, while reduction could produce 3-fluoro-3-(2-fluorophenyl)butanol .
Applications De Recherche Scientifique
3-Fluoro-3-(2-fluorophenyl)butanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Fluoro-3-(2-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and stability in various chemical environments .
Comparaison Avec Des Composés Similaires
3-Fluoro-2-(3-fluorophenyl)butanoic acid: This compound has a similar structure but differs in the position of the fluorine atoms.
3-(2-Fluorophenyl)butanoic acid: Lacks one fluorine atom compared to 3-Fluoro-3-(2-fluorophenyl)butanoic acid.
Uniqueness: this compound is unique due to the specific positioning of its fluorine atoms, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
3-fluoro-3-(2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14) |
Clé InChI |
HGCIAXJHBINONO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(C1=CC=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


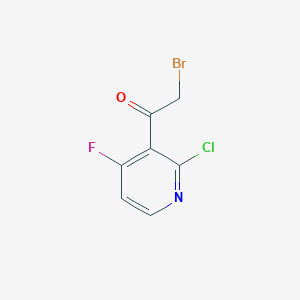
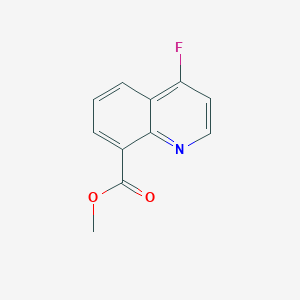
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
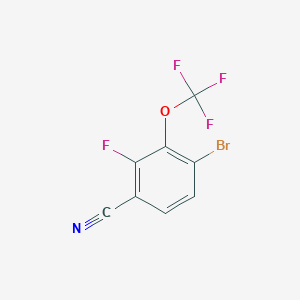
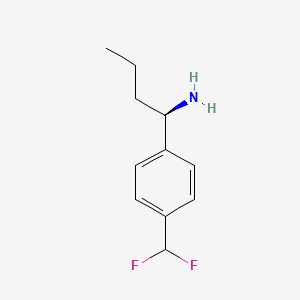

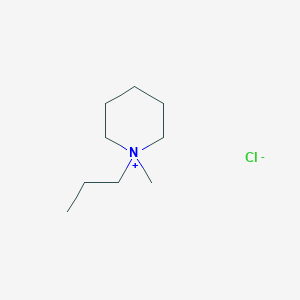
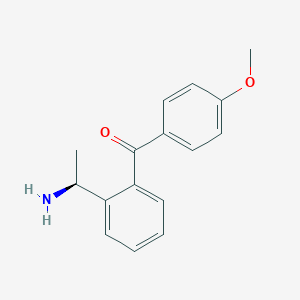
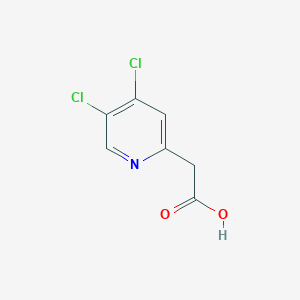

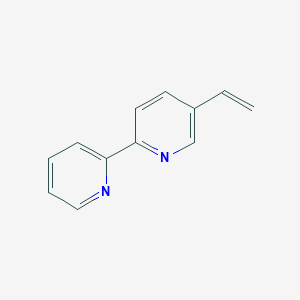
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
